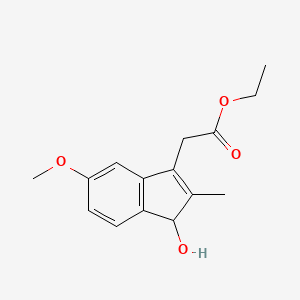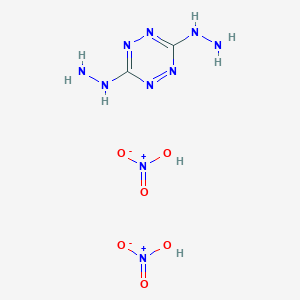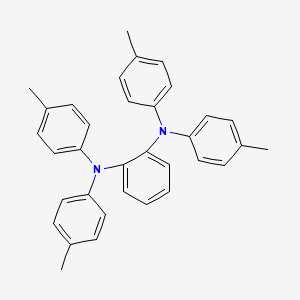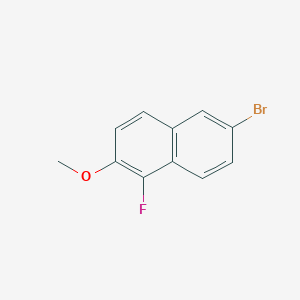
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile is a fluorinated organic compound with the molecular formula C10H4F4N2O. This compound is characterized by the presence of a tetrafluoroethoxy group attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzonitrile with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-Hydroxybenzonitrile+1,1,2,2-TetrafluoroethanolCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The fluorine atoms in the tetrafluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyano groups can interact with nucleophilic sites in enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1,1,2,2-Tetrafluoroethoxy)benzene
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
3-(1,1,2,2-Tetrafluoroethoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the tetrafluoroethoxy group and the two cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
CAS番号 |
189101-64-2 |
|---|---|
分子式 |
C10H4F4N2O |
分子量 |
244.14 g/mol |
IUPAC名 |
3-(1,1,2,2-tetrafluoroethoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H4F4N2O/c11-9(12)10(13,14)17-8-3-1-2-6(4-15)7(8)5-16/h1-3,9H |
InChIキー |
KNMJUGNXXOFZRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(C(F)F)(F)F)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)

![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)



![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)



![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
